tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Description
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-c]pyridine core
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-cyano-1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-6-5-12-10(9-17)7-11(8-15)16(12)4/h7H,5-6,9H2,1-4H3 |
InChI Key |
LOAMDYFMDXKMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-c]pyridine core, followed by the introduction of the tert-butyl ester and cyano groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate include:
This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares some functional groups, making it useful for comparison in terms of reactivity and applications.
Biological Activity
tert-Butyl 2-cyano-1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a heterocyclic compound characterized by its unique pyrrolopyridine structure. With a molecular formula of C_{12}H_{16}N_{2}O_{2} and a molecular weight of approximately 261.32 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural features of this compound include:
- A tert-butyl group that enhances lipophilicity.
- A cyano group that may contribute to its reactivity and biological activity.
- A carboxylate moiety which is often associated with biological interactions.
These elements combine to create a compound with significant potential for pharmacological applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to modulate signaling pathways associated with autoimmune diseases. The compound's ability to interact with specific receptors involved in inflammatory responses suggests its potential as a therapeutic agent in treating conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an antagonist in certain signaling pathways related to inflammation and immune response. This interaction could lead to the modulation of cytokine production and immune cell activation .
Case Studies
A notable study examined the effects of this compound on animal models of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of this compound within the pyrrolopyridine family, the following table summarizes its characteristics in comparison to related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate | C_{12}H_{15}NO_2 | Lacks cyano group; simpler structure |
| Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate | C_{12}H_{16}N_2O_2 | Different ring saturation; potential different biological activity |
| Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | C_{12}H_{16}N_4O_2 | Contains amino group; different pharmacological profile |
The presence of the cyano group in this compound distinguishes it from other compounds by potentially enhancing its reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
